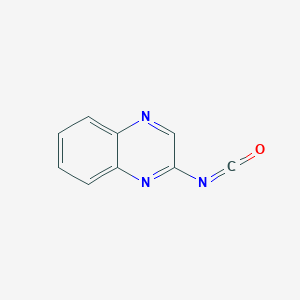
2-Isocyanatoquinoxaline
Overview
Description
2-Isocyanatoquinoxaline is a chemical compound that has gained interest in scientific research due to its unique properties and potential applications in various fields. It is a heterocyclic compound that contains a quinoxaline ring and an isocyanate functional group. In
Scientific Research Applications
2-Isocyanatoquinoxaline has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, it has been explored as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In materials science, it has been used as a building block for the synthesis of polymers and other materials. In environmental science, it has been studied for its potential use as a sensor for the detection of environmental pollutants.
Mechanism of Action
The mechanism of action of 2-Isocyanatoquinoxaline is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins. It has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific application and concentration used. In medicinal chemistry, it has been shown to have anticancer and neuroprotective effects. In materials science, it has been used as a building block for the synthesis of polymers with unique properties. In environmental science, it has been studied for its potential use as a sensor for the detection of environmental pollutants.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Isocyanatoquinoxaline in lab experiments is its versatility and potential for use in various fields. It is also relatively easy to synthesize and purify. However, one limitation is its potential toxicity and the need for proper handling and disposal.
Future Directions
There are many future directions for the study of 2-Isocyanatoquinoxaline. In medicinal chemistry, it could be further explored as a potential drug candidate for the treatment of various diseases. In materials science, it could be used as a building block for the synthesis of new materials with unique properties. In environmental science, it could be studied for its potential use as a sensor for the detection of environmental pollutants. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
properties
CAS RN |
150637-60-8 |
|---|---|
Molecular Formula |
C9H5N3O |
Molecular Weight |
171.16 g/mol |
IUPAC Name |
2-isocyanatoquinoxaline |
InChI |
InChI=1S/C9H5N3O/c13-6-11-9-5-10-7-3-1-2-4-8(7)12-9/h1-5H |
InChI Key |
YAQMEUNKYAHKKK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CC(=N2)N=C=O |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)N=C=O |
synonyms |
Quinoxaline, 2-isocyanato- |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

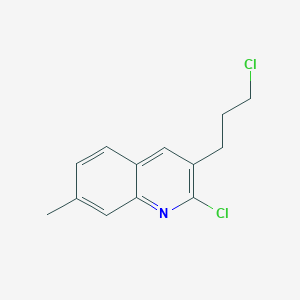
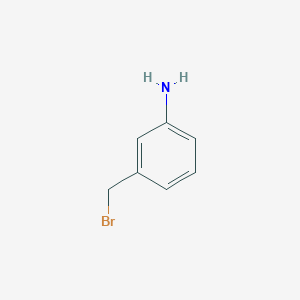
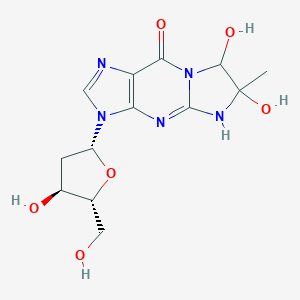
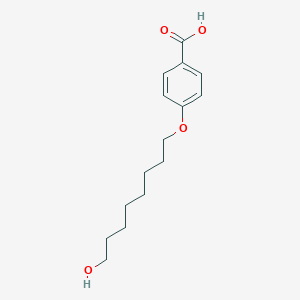


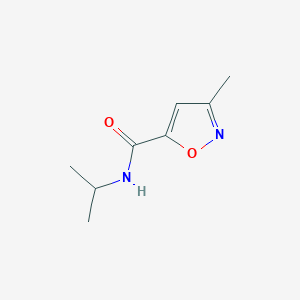

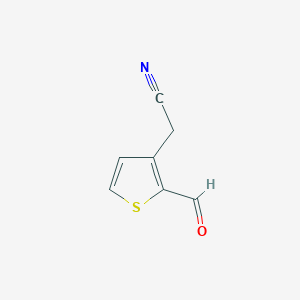
![chlorotitanium(1+);cyclopenta-1,3-diene;[(4S,5S)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol](/img/structure/B137016.png)
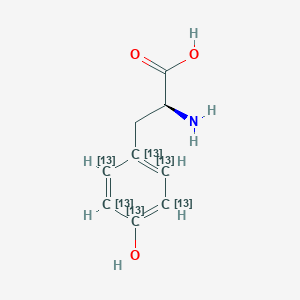


![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B137027.png)